2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound 2-(piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a tetrahydropyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The substituent at position 2 is a piperazine group, a six-membered ring with two nitrogen atoms at positions 1 and 4. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules as counterions, protonating the basic nitrogen atoms of the piperazine moiety.
The molecular formula is $$ \text{C}8\text{H}{18}\text{Cl}2\text{N}4 $$, with a molecular weight of 241.16 g/mol. Key identifiers include the SMILES notation C1CNC(=NC1)C2CCNCC2.Cl.Cl and the InChI code InChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H. These representations encode the connectivity of the tetrahydropyrimidine core, the piperazine substituent, and the chloride ions.
Molecular Geometry and Conformational Analysis
The tetrahydropyrimidine core adopts a partially saturated bicyclic structure, with four hydrogen atoms reducing the aromaticity of the pyrimidine ring. X-ray crystallography of analogous compounds, such as thiazolo[5,4-d]pyrimidine derivatives, reveals that non-planar conformations are common in similar heterocycles due to steric and electronic effects. The piperazine substituent likely exists in a chair conformation, a stable arrangement for six-membered rings with nitrogen atoms at opposing positions.
Density functional theory (DFT) calculations on related piperazine-containing molecules suggest that the nitrogen lone pairs in the piperazine ring participate in conjugation with adjacent carbon atoms, influencing bond lengths and angles. For example, the C–N bond lengths in the piperazine moiety typically range between 1.45–1.49 Å, while the N–C–N angles approximate 109.5°, consistent with tetrahedral geometry. These features contribute to the compound’s rigidity and influence its interactions with biological targets.
Crystallographic Data and Solid-State Properties
While specific single-crystal X-ray diffraction data for this compound are not publicly available, crystallographic studies of structurally related compounds provide insights. For instance, piperazine-linked thiazolo[5,4-d]pyrimidines crystallize in triclinic systems with space group $$ P\overline{1} $$, featuring intermolecular hydrogen bonds between nitrogen atoms and chloride ions. The dihydrochloride salt form of this compound likely forms a monoclinic or orthorhombic lattice, stabilized by ionic interactions between protonated piperazine nitrogens and chloride counterions.
Powder X-ray diffraction (PXRD) patterns of similar dihydrochloride salts show characteristic peaks at 2θ values of 10–30°, corresponding to d-spacings of 3–8 Å, indicative of layered ionic packing. Differential scanning calorimetry (DSC) of analogous compounds reveals melting points above 200°C, suggesting high thermal stability due to strong ionic lattice forces.
Tautomeric Forms and Protonation States
The tetrahydropyrimidine ring exhibits limited tautomeric flexibility compared to fully aromatic pyrimidines. However, the NH groups in the 1,4,5,6-tetrahydropyrimidine system may participate in prototropic shifts under acidic or basic conditions. In the dihydrochloride form, both piperazine nitrogen atoms are protonated, as evidenced by the $$ \text{p}K_a $$ values of piperazine derivatives (typically 9.5–10.5 for the first protonation and 5.5–6.5 for the second).
At physiological pH (7.4), one piperazine nitrogen remains protonated, while the tetrahydropyrimidine NH groups remain neutral. This protonation state enhances water solubility, with predicted logP values < 1.0, consistent with the hydrophilic nature of dihydrochloride salts. Spectroscopic studies of related compounds, such as 2-phenyl-1,4,5,6-tetrahydropyrimidine, show $$ ^1\text{H} $$-NMR signals at δ 3.2–3.8 ppm for NH protons, confirming their non-acidic character.
Properties
IUPAC Name |
2-piperazin-1-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDONZRNNLCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce the desired heterocyclic structure . Additionally, the ring opening of aziridines under the action of N-nucleophiles has been reported as a viable synthetic route .
Industrial Production Methods
Industrial production of this compound may leverage high-throughput parallel solid-phase synthesis techniques, which allow for the rapid and efficient production of large quantities of the compound . Photocatalytic synthesis methods have also been explored, offering a greener alternative by utilizing light as a catalyst .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring’s secondary amines participate in alkylation and acylation reactions. For example:
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Alkylation : Reacting with alkyl halides (e.g., propargyl bromide) in chloroform under basic conditions (K₂CO₃) forms N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., furan-2-carbonyl chloride) yields amide-linked products, as seen in related piperazine derivatives.
Key Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | Propargyl bromide | CHCl₃ | Reflux | 55–60 |
| Acylation | Furan-2-carbonyl chloride | CHCl₃ | RT | 60–70 |
Acid-Catalyzed Condensation
The tetrahydropyrimidine core undergoes Biginelli-like multicomponent reactions under acidic conditions. For instance, condensation with aldehydes and urea in ethanol/HCl at reflux forms fused pyrimidine derivatives. This method is widely used to synthesize bioactive dihydropyrimidinones (DHPMs).
Example Reaction :
Yield: 60–70%.
Chlorination
Phosphorus oxychloride (POCl₃) selectively chlorinates hydroxyl or carbonyl groups adjacent to the pyrimidine ring. In analogs like ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate, POCl₃ converts ketones to chlorides at 105°C .
Mechanistic Insight :
Oxidation and Reduction
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Oxidation : Using oxidizing agents (e.g., KMnO₄ or CrO₃) converts the tetrahydropyrimidine ring to a fully aromatic pyrimidine, enhancing planarity and π-stacking potential .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates double bonds, altering conformational flexibility .
Impact on Bioactivity :
| Reaction | Product | Effect on Activity |
|---|---|---|
| Oxidation | Pyrimidine | Increased receptor binding |
| Reduction | Fully saturated derivative | Enhanced metabolic stability |
Cyclization and Ring-Opening
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Cyclization : Under dehydrating conditions (e.g., P₂O₅), the compound forms fused heterocycles like pyridopyrimidines .
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Ring-Opening : Strong bases (e.g., NaOH) cleave the tetrahydropyrimidine ring, generating linear diamines .
Applications :
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Cyclized products show enhanced affinity for carbonic anhydrase isoforms .
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Ring-opened intermediates serve as precursors for spiropyrimidines .
Hydrolysis Reactions
Ester groups (if present) hydrolyze in acidic or basic media:
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Acidic Hydrolysis : Concentrated HCl converts esters to carboxylic acids.
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Basic Hydrolysis : NaOH/EtOH yields carboxylates, useful for further functionalization.
Example :
Interaction with Biological Targets
While not a classical reaction, the compound’s piperazine moiety interacts with neurotransmitter receptors (e.g., serotonin 5-HT₁A) via hydrogen bonding and π-cation interactions. Modifications at N-2 or N-5 positions alter binding kinetics .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit potential antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. For instance, compounds similar to 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine have been shown to enhance serotonergic neurotransmission, suggesting their utility in treating depression .
Anticancer Properties
Studies have highlighted the compound's ability to inhibit cancer cell proliferation. Specifically, tetrahydropyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of the cell cycle .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Research indicates that it can inhibit bacterial growth and may serve as a lead structure for developing new antibiotics .
Neuropharmacology
Due to its structural similarity to known neuroactive compounds, 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is being investigated for its effects on neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology .
Structure-Activity Relationship Studies
The compound serves as a valuable scaffold in structure-activity relationship (SAR) studies aimed at optimizing pharmacological profiles of related compounds. By modifying various substituents on the piperazine ring or the tetrahydropyrimidine core, researchers can explore new analogs with enhanced efficacy and reduced side effects .
Data Table: Summary of Applications
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated several tetrahydropyrimidine derivatives for their antidepressant activity using animal models. The results showed significant improvements in depressive behaviors when administered at specific dosages.
Case Study 2: Anticancer Potential
In vitro studies conducted on various human cancer cell lines demonstrated that modifications to the piperazine group significantly increased cytotoxicity compared to unmodified compounds. This highlights the importance of structural variations in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors . This interaction can modulate the activity of enzymes or receptors, leading to the observed pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several piperazine-containing derivatives. Key comparisons include:
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s direct linkage between piperazine and tetrahydropyrimidine contrasts with Levocetirizine’s ethoxy spacer and aromatic substituents .
- The partial saturation of the pyrimidine ring may confer greater conformational flexibility compared to fully aromatic systems like those in pyrazolopyrimidines .
Physicochemical Properties
Solubility and Stability:
- Dihydrochloride salts universally improve water solubility (e.g., Levocetirizine dihydrochloride vs. free base) .
- The target’s tetrahydropyrimidine core may enhance solubility compared to fully aromatic analogs like pyrazolotriazolopyrimidines .
- The absence of electron-withdrawing groups (e.g., thioxo in ’s compound) may reduce hydrogen-bonding capacity but improve metabolic stability .
Potential Pharmacological Implications
While direct data are unavailable, structural parallels suggest:
- Piperazine moiety: Potential interaction with serotonin or dopamine receptors, common in CNS-targeting drugs.
- Tetrahydropyrimidine : May act as a scaffold for kinase inhibitors or antimicrobial agents, as seen in related heterocycles .
- Contrast with Levocetirizine: The target’s lack of bulky aromatic groups likely precludes antihistamine activity .
Biological Activity
2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C10H16N4O2
- Molecular Weight : 224.26 g/mol
- CAS Number : 106615-46-7
- Physical State : Solid
- Solubility : Soluble in water due to dihydrochloride form.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- PARP Inhibition : This compound has been identified as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased apoptosis in cancer cells, particularly in estrogen receptor-positive breast cancer cell lines .
- Anticancer Activity : Case studies have shown that derivatives of this compound exhibit moderate to significant efficacy against human breast cancer cells. For instance, one derivative demonstrated an IC50 value of 18 μM against these cells .
- Anti-Folate Mechanism : Compounds similar to 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine have been reported to act through an anti-folate mechanism. This leads to the misincorporation of uracil into DNA, resulting in genotoxic effects that can induce cell death through double-strand breaks .
Efficacy Against Cancer Cells
A detailed study explored the effects of various synthesized thiouracil amides on breast cancer cell viability. The findings indicated that compounds such as 5e and 5a effectively inhibited PARP1 catalytic activity and enhanced apoptosis markers like CASPASE 3/7 activity .
Table 1: Efficacy Data of Selected Compounds
| Compound | IC50 (μM) | PARP1 Inhibition (%) | CASPASE Activation (%) |
|---|---|---|---|
| 5e | 18 | 82.1 | Increased |
| 5a | N/A | 70.3 | Increased |
| Control | N/A | 0 | Baseline |
Case Studies
Recent research has highlighted the potential of piperazine derivatives in oncology:
- Study on Breast Cancer Cells : A study published in PubMed demonstrated that specific thiouracil amides derived from this compound significantly reduced cell viability in human breast cancer models by targeting PARP1 and enhancing apoptotic pathways .
- In Silico Analysis : Computational studies indicated that these compounds interact favorably with PARP1's active site, suggesting a strong potential for further development as therapeutic agents in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves nucleophilic substitution between piperazine derivatives and tetrahydropyrimidine precursors. Optimization can be achieved by:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) enhance nucleophilicity .
- Catalysis : Palladium-based catalysts or tertiary amines (e.g., triethylamine) improve yield and reduce side reactions .
- Temperature Control : Reactions are typically conducted between -10°C and 120°C to balance kinetic efficiency and thermal stability .
- Workflow Integration : Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions before experimentation .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC with UV/Vis Detection : Quantify impurities using reverse-phase columns (C18) and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. Compare retention times against reference standards .
- NMR Spectroscopy : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) confirm structural integrity. Key signals include piperazine NH (δ 2.8–3.2 ppm) and tetrahydropyrimidine CH₂ groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ for C₈H₁₆N₄·2HCl: theoretical m/z 231.1) and detect fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Emergency Procedures :
Advanced Research Questions
Q. How can computational methods be leveraged to design derivatives of this compound with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Dynamics (MD) Simulations : Study binding affinities to target proteins (e.g., neurotransmitter receptors) using software like GROMACS or AMBER .
- Structure-Activity Relationship (SAR) : Combine docking studies (AutoDock Vina) with experimental IC₅₀ data to prioritize analogs for synthesis .
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or bioactivity)?
Methodological Answer:
- Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed solvent ratios, temperature gradients) to isolate variables .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolysis derivatives) that may interfere with bioassays .
- Statistical Analysis : Apply multivariate regression (e.g., ANOVA) to identify critical factors (e.g., pH, catalyst loading) affecting outcomes .
Q. What strategies are effective for impurity profiling and quantification in batch synthesis?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to simulate degradation pathways .
- Analytical Workflow :
- HPLC-DAD : Detect impurities at 254 nm with a gradient elution (0.1% formic acid in water/acetonitrile) .
- LC-HRMS : Identify unknown impurities via exact mass matching (e.g., [M+Na]⁺ adducts) .
- NMR Spectroscopy : Compare impurity spectra with synthesized reference standards (e.g., dihydrochloride vs. free base) .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute dimethylformamide with cyclopentyl methyl ether (CPME), a biodegradable solvent .
- Catalytic Efficiency : Optimize palladium nanoparticle catalysts to reduce metal leaching and enable recycling .
- Waste Minimization : Implement flow chemistry systems to enhance heat/mass transfer and reduce solvent consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
